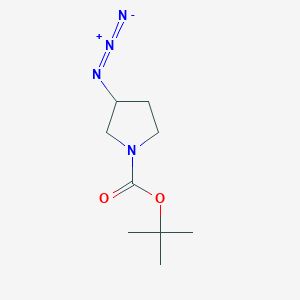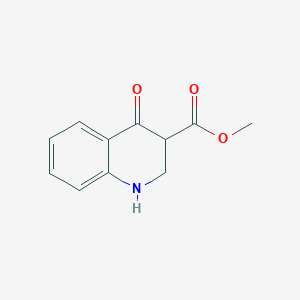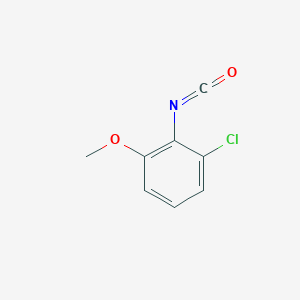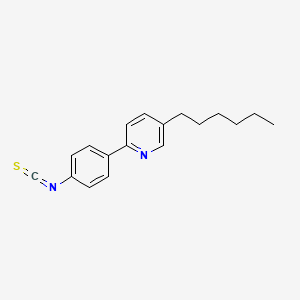
3-Fluoro-2-(pyrrolidin-2-yl)pyridine
Overview
Description
“3-Fluoro-2-(pyrrolidin-2-yl)pyridine” is a chemical compound with the molecular formula C9H11FN2 . It has a molecular weight of 166.2 . The compound is also known by its IUPAC name, 3-fluoro-2-(1-pyrrolidinyl)pyridine .
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves various chemical reactions. For instance, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H11FN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 166.2 . The compound is also known by its IUPAC name, 3-fluoro-2-(1-pyrrolidinyl)pyridine .Scientific Research Applications
Chemical Synthesis and Optimization
3-Fluoro-2-(pyrrolidin-2-yl)pyridine and its derivatives are primarily involved in chemical synthesis and optimization processes. The compound has been used as a key intermediate or building block in the synthesis of various pharmaceutical and chemical entities.
Kinase Inhibition Studies : this compound derivatives have been studied for their potential as c-Met kinase inhibitors. Molecular docking and quantitative structure–activity relationship (QSAR) methods, including Comparative molecular similarity analysis (CoMSIA) and multiple linear regression (MLR), were employed to analyze the inhibitory activity of these compounds (Caballero et al., 2011).
Practical Synthesis : A practical synthesis of a key pharmaceutical intermediate involving this compound has been described. The process involves palladium-catalyzed cyanation/reduction sequence and a highly selective monodechlorination, demonstrating the compound's utility in complex chemical synthesis (Wang et al., 2006).
Fluorescent Chemosensors
The compound and its related structures have been utilized in the development of fluorescent chemosensors, showcasing its versatility in chemical sensing applications.
- Chemosensor for Fe3+/Fe2+ Sensitivity : Derivatives of this compound have been synthesized and used as a turn-off chemosensor for Fe3+/Fe2+ cation with high selectivity. This application is particularly notable for its use in living cells, expanding the compound's utility to biological systems (Maity et al., 2018).
Antitumor Activity
In the realm of medical research, derivatives of this compound have been explored for their antitumor activities, showcasing the compound's potential in therapeutic applications.
- Antitumor Activity in Peritoneal Mesothelioma Models : Derivatives of the compound were synthesized and studied for their biological effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and fatal disease. These compounds showed promising results in reducing cell proliferation and inducing apoptotic responses (Carbone et al., 2013).
Material Science and Structural Analysis
The compound and its derivatives are also significant in material science and structural analysis, contributing to the understanding and development of new materials.
- Crystal Structure and DFT Study : Studies involving crystallographic and conformational analyses of boric acid ester intermediates with benzene rings, which include this compound derivatives, were conducted. These studies utilized density functional theory (DFT) to compare molecular structures with X-ray diffraction values, revealing physicochemical properties of the compounds (Huang et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures have shown nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including DNA repair, circadian rhythm regulation, and Wnt signaling.
Mode of Action
It is suggested that similar compounds may influence kinase inhibition . This could involve the compound binding to the active site of the kinase, thereby preventing the transfer of phosphate groups to substrate proteins and altering cellular signaling.
Biochemical Pathways
Given its potential activity against ck1γ and ck1ε , it may impact pathways regulated by these kinases, such as the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation.
Properties
IUPAC Name |
3-fluoro-2-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-7-3-1-6-12-9(7)8-4-2-5-11-8/h1,3,6,8,11H,2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICJMGXBUYILIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654889 | |
| Record name | 3-Fluoro-2-(pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-84-7 | |
| Record name | 3-Fluoro-2-(pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide](/img/structure/B3045772.png)










![Benzene, [[[2-(chloromethyl)-2-propenyl]oxy]methyl]-](/img/structure/B3045792.png)
